molecular formula C6H6OS B1332115 2-Methylthiophene-3-carbaldehyde CAS No. 84815-20-3

2-Methylthiophene-3-carbaldehyde

Cat. No. B1332115
CAS RN: 84815-20-3
M. Wt: 126.18 g/mol
InChI Key: NSYHYZOBGJOIMD-UHFFFAOYSA-N
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Description

2-Methylthiophene-3-carbaldehyde is an important organic compound that belongs to the class of aromatic aldehydes . It has a potent odor and is widely used in various fields, including pharmaceuticals, agrochemicals, and others.


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Methylthiophene-3-carbaldehyde, often involves heterocyclization of various substrates . For instance, 2-Methylthiophene can be produced by the Wolff-Kishner reduction of thiophene-2-carboxaldehyde . Another method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Methylthiophene-3-carbaldehyde consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C6H6OS . The InChI code for this compound is 1S/C6H6OS/c1-5-6(4-7)2-3-8-5/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Methylthiophene-3-carbaldehyde is a liquid at room temperature . It has a molecular weight of 126.18 . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Organic Semiconductors

2-Methylthiophene-3-carbaldehyde: is a valuable compound in the field of organic electronics. Thiophene derivatives are known for their role in the advancement of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The electronic properties of thiophene make it an excellent choice for creating semiconducting layers in these devices, which are pivotal for the development of flexible and lightweight electronic components.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The molecular structure of 2-Methylthiophene-3-carbaldehyde can be tailored to bind with metal surfaces, forming a protective layer that prevents oxidation and corrosion. This application is crucial in extending the life of metal structures and components, especially in harsh environmental conditions.

Pharmacological Properties

Thiophene-based molecules, including those derived from 2-Methylthiophene-3-carbaldehyde, exhibit a range of pharmacological properties . They have been studied for their potential as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic agents . The versatility of thiophene derivatives in drug design allows for the development of new medications with improved efficacy and reduced side effects.

Anesthetic Applications

The structural framework of thiophene is utilized in certain anesthetics. For instance, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe due to its effectiveness as a voltage-gated sodium channel blocker . The modification of the thiophene structure, as seen in 2-Methylthiophene-3-carbaldehyde, could lead to the development of new anesthetic compounds with specific desired properties.

Anti-Inflammatory and Antimicrobial Agents

Thiophene derivatives are known to possess anti-inflammatory and antimicrobial activities, making them valuable in the treatment of various inflammatory conditions and infections . The structural diversity of thiophene-based compounds allows for the synthesis of a wide range of molecules with the potential to target different pathways involved in inflammation and microbial growth.

Material Science Applications

In material science, thiophene derivatives are used to develop new materials with unique properties. For example, they can act as metal complexing agents and contribute to the development of insecticides . The reactivity and stability of 2-Methylthiophene-3-carbaldehyde make it a candidate for creating materials with specific functionalities, such as enhanced durability or targeted biological activity.

Safety and Hazards

The safety data sheet for 2-Methylthiophene-3-carbaldehyde indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

Thiophene-based analogs, including 2-Methylthiophene-3-carbaldehyde, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of 2-Methylthiophene-3-carbaldehyde could involve further exploration of its biological activities and potential applications in medicine and other fields.

properties

IUPAC Name

2-methylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-6(4-7)2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYHYZOBGJOIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336160
Record name 2-methylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiophene-3-carbaldehyde

CAS RN

84815-20-3
Record name 2-methylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylthiophene-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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